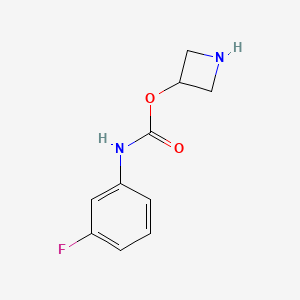

azetidin-3-yl N-(3-fluorophenyl)carbamate

Description

The Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in modern organic synthesis and medicinal chemistry. nih.govrsc.orgrsc.org Their significance stems from a unique combination of ring strain and stability. rsc.orgrsc.orgresearchgate.net The inherent ring strain in these structures, which is greater than that of five-membered pyrrolidines but less than three-membered aziridines, makes them valuable for synthetic transformations. rsc.org This reactivity can be harnessed for various chemical reactions, including ring-opening and functionalization, providing access to a diverse array of more complex nitrogen-containing molecules. nih.govub.bw

In medicinal chemistry, the rigid four-membered ring of azetidine (B1206935) can act as a conformational constraint, locking a molecule into a specific three-dimensional orientation. pharmablock.com This property is highly advantageous for designing drug candidates with improved binding affinity and selectivity for their biological targets. Consequently, azetidine-containing compounds have been investigated for a wide range of pharmacological activities. nih.gov

Azetidine as a Privileged Scaffold in Drug Discovery and Development

The azetidine ring is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. pharmablock.com The stability and defined geometry of the azetidine moiety make it an attractive building block for the construction of compound libraries for high-throughput screening. lifechemicals.com

The incorporation of an azetidine ring can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for the development of effective therapeutic agents. pharmablock.comnih.gov This has led to the inclusion of the azetidine motif in a variety of clinically used drugs and investigational compounds. rsc.orglifechemicals.com The versatility of the azetidine scaffold allows for its functionalization at multiple positions, enabling chemists to fine-tune the pharmacological profile of a lead compound. nih.govrsc.org This adaptability has solidified the role of azetidines as a valuable tool in the quest for new and improved medicines. researchgate.netnih.gov

Azetidin-3-yl N-(3-fluorophenyl)carbamate

While broad interest in azetidine derivatives is well-established, specific information regarding "this compound" and its hydrochloride salt is primarily found in chemical supplier catalogs. These sources confirm its availability as a research chemical. biosynth.com The structure consists of a central azetidine ring linked via a carbamate (B1207046) group to a 3-fluorophenyl moiety.

Further detailed research findings, including synthetic methodologies, and specific biological activity data for this compound are not extensively documented in publicly available scientific literature. However, related structures containing the azetidine or the N-(3-fluorophenyl)carbamate substructures have been investigated in various contexts. For instance, other azetidine derivatives are explored for their potential in treating central nervous system disorders, as antibacterial agents, and in cancer research. broadinstitute.orggoogle.commdpi.commdpi.com Similarly, compounds with a fluorophenyl carbamate moiety have been studied for their biological activities. nih.govnih.gov

The following table provides basic chemical information for this compound hydrochloride:

| Property | Value |

| IUPAC Name | This compound;hydrochloride |

| CAS Number | 1803608-47-0 |

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2O2 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

azetidin-3-yl N-(3-fluorophenyl)carbamate |

InChI |

InChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9/h1-4,9,12H,5-6H2,(H,13,14) |

InChI Key |

VFTXBJDAXKJPRL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Azetidin 3 Yl Carbamate Derivatives

Targeted Synthesis of Azetidin-3-yl N-(3-fluorophenyl)carbamate

For instance, a common method for carbamate (B1207046) formation is the reaction of an amine with an isocyanate. The targeted synthesis would therefore likely proceed via the reaction of 3-aminoazetidine (or a protected version thereof) with 3-fluorophenyl isocyanate. Alternatively, an alcohol precursor like azetidin-3-ol (B1332694) could be reacted with 3-fluorophenyl isocyanate or treated with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which then reacts with 3-fluoroaniline (B1664137). The hydrochloride salt of the title compound has been noted, indicating its successful synthesis and isolation. biosynth.com

Retrosynthetic Considerations for the Azetidinyl Carbamate Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For this compound, the primary disconnection breaks the carbamate linkage (C-N bond). This disconnection is strategically sound as it simplifies the molecule into two key fragments and relies on robust and high-yielding forward reactions for its reassembly. youtube.com

Two logical retrosynthetic pathways emerge from this initial disconnection:

Disconnection of the N-C(O) bond: This pathway leads back to 3-aminoazetidine and a carbonyl derivative of 3-fluoroaniline, such as 3-fluorophenyl chloroformate or a related activated carbonate.

Disconnection of the O-C(O) bond (if viewed as an ester of carbamic acid): This leads to azetidin-3-ol and 3-fluorophenyl isocyanate.

Both strategies are viable and converge on the necessity of synthesizing a substituted azetidine (B1206935) precursor. The choice between them in a forward synthesis would depend on the availability and stability of the starting materials and reagents. The reductive amination disconnection, which breaks the molecule into an amine and a ketone, is a powerful strategy in retrosynthesis for reducing complexity. youtube.com

| Disconnection Strategy | Precursor 1 | Precursor 2 | Forward Reaction |

| Amide-type C-N Bond | 3-Aminoazetidine | 3-Fluorophenyl Chloroformate | Nucleophilic Acyl Substitution |

| Urethane-type C-N Bond | Azetidin-3-ol | 3-Fluorophenyl Isocyanate | Nucleophilic Addition |

Precursor Synthesis Strategies for Substituted Azetidines

Cycloaddition reactions offer a powerful and convergent approach to forming cyclic systems by combining two or more unsaturated molecules. rsc.org

The [2+2] photocycloaddition, particularly the aza Paternò–Büchi reaction, represents an efficient method for synthesizing azetidine rings. rsc.org This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.orgchemrxiv.org However, this method has faced challenges, such as competing E/Z isomerization of the imine upon photoexcitation. rsc.org

Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome some of these limitations. For example, the Schindler group has developed an intermolecular aza Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. nih.govspringernature.com This method employs an iridium photocatalyst and is characterized by its operational simplicity and tolerance of a wide range of functional groups on the alkene partner. nih.govrsc.orgresearchgate.net The resulting poly-functionalized azetidines can be readily converted into unprotected azetidines, providing a novel entry point to these desirable scaffolds. nih.gov

Key Features of Visible-Light-Mediated [2+2] Azetidine Synthesis nih.govresearchgate.net

| Feature | Description |

| Reaction Type | Intermolecular aza Paternò–Büchi ([2+2] photocycloaddition) |

| Precursors | Cyclic oximes (e.g., 2-isoxazoline-3-carboxylates) and alkenes |

| Catalyst | Iridium-based visible-light photocatalyst |

| Mechanism | Triplet energy transfer from the photocatalyst to the oxime |

| Advantages | Mild conditions, broad substrate scope, operational simplicity |

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone reaction for the synthesis of β-lactams (azetidin-2-ones). mdpi.comwikipedia.org Discovered in 1907, it remains one of the most general methods for accessing this class of compounds. mdpi.com The reaction typically proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbon, forming a zwitterionic intermediate that subsequently undergoes conrotatory ring closure. mdpi.com

The stereochemical outcome of the Staudinger reaction is a subject of considerable study. Generally, (E)-imines yield cis-β-lactams, while (Z)-imines give trans-β-lactams. mdpi.com The substituents on the ketene also play a crucial role, with electron-donating groups often favoring cis products and electron-withdrawing groups favoring trans products. wikipedia.org

While this reaction directly produces azetidin-2-ones, these can be reduced to the corresponding saturated azetidines. magtech.com.cnu-tokyo.ac.jp This two-step sequence, involving Staudinger cycloaddition followed by reduction, constitutes a valid and frequently employed pathway to the azetidine core, making it highly relevant to the synthesis of azetidine-based compounds.

Summary of Staudinger Cycloaddition

| Aspect | Details |

| Reactants | Imine and Ketene |

| Product | β-Lactam (Azetidin-2-one) |

| Mechanism | Non-concerted, two-step process via a zwitterionic intermediate. mdpi.com |

| Stereocontrol | Dependent on imine geometry and ketene substituents. mdpi.comwikipedia.org |

| Relevance | Azetidin-2-one (B1220530) products can be reduced to furnish the azetidine scaffold. magtech.com.cn |

The most traditional and widely used methods for constructing azetidine rings involve intramolecular nucleophilic cyclization. These methods typically rely on the formation of a C-N bond via the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule.

A common approach involves the cyclization of a γ-aminohalide or a γ-amino alcohol derivative (e.g., tosylate, mesylate). u-tokyo.ac.jp The reaction proceeds via an intramolecular SN2 reaction, where the amine attacks the carbon bearing a suitable leaving group to form the four-membered ring. This strategy has been employed in the synthesis of various azetidine derivatives, including precursors for biologically active agents. nsf.govgoogle.com

Other notable nucleophilic cyclization strategies include:

Ring expansion of aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidine rings under various conditions. magtech.com.cnnih.gov

Ring contraction of pyrrolidines: Five-membered rings, such as α-bromo-N-sulfonylpyrrolidinones, can undergo ring contraction to yield N-sulfonylazetidines. rsc.org

Palladium-catalyzed C-H amination: Gaunt and others have developed methods involving intramolecular Pd(II)-catalyzed C(sp³)–H amination to form the azetidine ring, showcasing excellent functional group tolerance. rsc.org

Radical Cyclization: A general anti-Baldwin 4-exo-dig radical cyclization of ynamides, initiated by a copper complex under visible light, provides access to functionalized azetidines. nih.gov

Strain-Release Transformations for Azetidine Scaffolds

The high ring strain associated with bicyclic systems containing the azetidine moiety can be harnessed as a driving force for synthetic transformations. Azabicyclo[1.1.0]butanes, for instance, are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines. organic-chemistry.org Their reactions are driven by the release of this strain, enabling the formation of diverse azetidine derivatives.

One such strategy involves a multicomponent reaction driven by a mdpi.comrsc.org-Brook rearrangement followed by a strain-release anion relay sequence to produce substituted azetidines. nih.gov This method leverages the ring-opening of azabicyclo[1.1.0]butane to drive the reaction equilibrium. nih.gov Similarly, the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered arenes provides access to a unique library of azetidine spiro-tetralins. bris.ac.uknih.gov This particular reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, generating a complex azabicyclo[2.1.1]hexane intermediate. bris.ac.uknih.gov The subsequent opening of this strained intermediate, prompted by carbamoylation of the tertiary amine, yields the desired spirocyclic azetidine product. bris.ac.uk These methods highlight how the potential energy stored in strained precursors can be effectively utilized to construct complex azetidine-containing molecules. scilit.com

Transition-Metal-Catalyzed C-H Functionalization for Azetidine Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient tool for the synthesis of N-heterocycles, including azetidines. rsc.orgias.ac.in This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and greener route. ias.ac.in Palladium catalysis, in particular, has been successfully employed for the intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide-protected amines to furnish azetidines. rsc.org This reaction is promoted by an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) (AgOAc). rsc.org The mechanism is proposed to involve the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond of the azetidine ring. rsc.org The use of directing groups is often crucial for achieving high selectivity in these transformations. researchgate.net

| Catalyst System | Directing Group | Key Features |

| Palladium(II) | Picolinamide (PA) | Intramolecular γ-C(sp³)–H amination, low catalyst loading. rsc.org |

| Dirhodium-acetate | Sulfamate | Intramolecular C–H amination of conformationally rigid frameworks. ias.ac.in |

| Ruthenium | Arenes | Direct C-H arylation to access core structures of complex molecules. ias.ac.in |

Aza-Michael Addition in Azetidine Derivative Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction widely used in organic synthesis. mdpi.com This strategy has been effectively applied to the preparation of azetidine derivatives. mdpi.combohrium.com A general approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com The reaction typically proceeds under mild conditions, often catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which prevents unwanted side reactions like ester cleavage. mdpi.com This method allows for the synthesis of a variety of functionalized 3-substituted azetidines. bohrium.com Furthermore, catalyst- and solvent-free aza-Michael additions with β-fluoroalkylated acrylates have been developed, providing access to fluoroalkylated β-amino acid derivatives with high yields. rsc.org

| Amine Nucleophile | Michael Acceptor | Catalyst/Conditions | Yield |

| 3-hydroxyazetidine | methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU, acetonitrile | 62% mdpi.com |

| 1H-pyrazole | methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU, acetonitrile | 83% mdpi.com |

| Primary amines | Itaconic acid | Cascade intramolecular cyclization | - nih.gov |

Formation of the N-(3-fluorophenyl)carbamate Moiety

The introduction of the N-(3-fluorophenyl)carbamate group onto the azetidine nitrogen is a critical step. This process can be dissected into the formation of the carbamate linkage and the incorporation of the specific fluorophenyl group.

Carbamatation Reactions and Reagent Selection

The synthesis of N-aryl carbamates can be achieved through several methods. A common approach involves the reaction of an alcohol with an isocyanate. organic-chemistry.org The isocyanate can be generated in situ from an amine via various rearrangements or by using dehydrating agents on a carbamic acid intermediate formed from the reaction of an amine with carbon dioxide. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions offer a modern and versatile route. For example, aryl chlorides or triflates can be coupled with sodium cyanate (B1221674) in the presence of an alcohol to directly form N-aryl carbamates. organic-chemistry.orgmit.edu This method provides direct access to major carbamate protecting groups. mit.edu Another strategy is the organocatalytic reaction of cyclic organic carbonates with aromatic amines, using a catalyst like triazabicyclodecene (TBD) under mild conditions. nih.gov One-pot procedures, where carbamoyl (B1232498) chlorides are generated in situ and reacted with phenols, also provide an efficient route to O-aryl carbamates. organic-chemistry.org

Strategies for Introduction of the Fluorophenyl Group

The 3-fluorophenyl group can be introduced at various stages of the synthesis. One direct approach is to use 3-fluoroaniline as a starting material. This aniline (B41778) can be reacted with a suitable reagent, such as phosgene or a phosgene equivalent, to form 3-fluorophenyl isocyanate. This isocyanate can then be trapped by the azetidin-3-ol intermediate to form the final product. Alternatively, 3-fluoroaniline can participate in metal-catalyzed carbamoylation reactions. mit.edunih.gov

Another strategy involves the synthesis of a precursor molecule containing the phenyl group, followed by a late-stage fluorination reaction. However, this is often less efficient and can lead to issues with regioselectivity. Therefore, using commercially available fluorinated building blocks like 2-bromo-4-fluoroacetophenone or 3-chloro-4-fluoroaniline (B193440) in multi-step syntheses is a more common and reliable approach. scienceopen.comacs.org Transmetalation reactions using arylboronic esters, such as neopentylglycol 4-fluorophenylboronic ester, can also be employed to introduce the fluorophenyl moiety onto a metal center for subsequent coupling reactions. acs.org

Stereochemical Control and Regioselectivity in Azetidine Synthesis

Achieving specific stereochemistry and regioselectivity is paramount in the synthesis of substituted azetidines, as the biological activity of the final compound often depends on its three-dimensional structure. nih.gov

The synthesis of chiral azetidin-3-ones, which are versatile intermediates, can be accomplished through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The use of a chiral auxiliary, such as a t-butanesulfinamide, allows for the preparation of enantioenriched C2-substituted azetidines. acs.org In this approach, condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, yields azetidines with high diastereoselectivity. acs.org

Regioselectivity is a key challenge, especially in ring-opening or ring-formation reactions. researchgate.netnih.gov For instance, the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate (La(OTf)₃) has been shown to proceed with high C3-selectivity to afford azetidines, even when the alternative C4 position is a more reactive benzylic site. frontiersin.org Similarly, a scalable two-step method for the synthesis of 2-arylazetidines demonstrated that under kinetic control, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Quantum chemical investigations have provided insight into the structural and mechanistic basis for this observed regioselectivity, confirming that such reactions are often kinetically controlled. acs.org

| Synthetic Method | Stereochemical/Regiochemical Outcome | Key Features |

| Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones (>98% e.e.) | Uses chiral N-propargylsulfonamides. nih.gov |

| Chiral tert-Butanesulfinamide auxiliary | Enantioenriched C2-substituted azetidines (high d.r.) | Three-step synthesis from achiral aldehyde. acs.org |

| La(OTf)₃-catalyzed aminolysis of epoxy amines | C3-regioselective ring closure | Tolerates acid-sensitive functional groups. frontiersin.org |

| Base-induced cyclization from epoxides | Kinetically controlled 4-exo-tet cyclization | Favors azetidine over pyrrolidine formation. acs.org |

Diastereoselective and Enantioselective Approaches

The generation of specific stereoisomers is a critical challenge in the synthesis of substituted azetidines. Both diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms, which is often crucial for the biological activity of the final compound.

Diastereoselective Synthesis: A prominent method for achieving high diastereoselectivity in the formation of the azetidine ring is the Staudinger [2+2] cycloaddition. For instance, the reaction of acetoxyketene with epoxyimines has been shown to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov This approach establishes a specific relative stereochemistry between the substituents at the C3 and C4 positions of the azetidin-2-one core. Subsequent chemical transformations, such as hydrolysis and intramolecular ring closure, can then yield stereodefined bicyclic systems. nih.gov

Another powerful strategy involves the aza-Corey-Chaykovsky reaction. The aziridination of N-tert-butanesulfinyl ketimino esters has been demonstrated as a scalable and highly diastereoselective method for producing α-quaternary aziridine-2-carboxylates. organic-chemistry.org This method provides access to complex amino esters with high stereocontrol (>97:3 dr), which can serve as versatile precursors for various nitrogen-containing heterocycles. organic-chemistry.org

Enantioselective Synthesis: For the synthesis of chiral, non-racemic azetidines, methods that establish a specific enantiomer are essential. One effective approach utilizes chiral auxiliaries derived from the chiral pool. For example, chiral azetidin-3-ones can be synthesized with excellent enantiomeric excess (ee) from chiral N-propargylsulfonamides. nih.gov This method leverages chiral sulfinamide chemistry to induce asymmetry, followed by a gold-catalyzed oxidative cyclization to form the azetidine ring. nih.gov The use of natural amino acids also serves as a cost-effective source of chirality for synthesizing chiral azetidin-3-ones, although this can limit the scope and configuration of the accessible products. nih.gov

The stereoselectivity of these reactions is often governed by the formation of a sterically constrained transition state. For example, computational analysis of the aza-Corey-Chaykovsky reaction suggests an eight-membered ring transition state is responsible for the high diastereoselectivity observed. organic-chemistry.org

Table 1: Overview of Stereoselective Synthetic Approaches

| Method | Type | Key Reagents/Features | Outcome | Reference |

|---|---|---|---|---|

| Staudinger Cycloaddition | Diastereoselective | Acetoxyketene, Epoxyimines | cis-Azetidin-2-ones | nih.gov |

| Aza-Corey-Chaykovsky | Diastereoselective | N-tert-butanesulfinyl ketimino esters, Dimethylsulfoxonium methylide | α-Quaternary aziridines (>97:3 dr) | organic-chemistry.org |

| Oxidative Cyclization | Enantioselective | Chiral N-propargylsulfonamides, Gold catalyst | Chiral azetidin-3-ones (>98% ee) | nih.gov |

Regiochemical Considerations in Azetidine Ring Functionalization

Regioselectivity, the control over the site of chemical reactivity, is paramount when functionalizing the azetidine ring or its substituents. The choice of reagents, catalysts, and reaction conditions can direct modifications to specific positions on the heterocyclic core or on appended groups.

One strategy involves using the azetidine ring itself as a directing group. The nitrogen atom within the ring can coordinate to organometallic reagents, facilitating regioselective C-H functionalization of an attached aryl group at the ortho position. lookchem.com By carefully selecting the base and reaction conditions, this directed ortho-metalation can be controlled, even in the presence of other competing directing groups on the aromatic ring. lookchem.com

Intramolecular reactions are also a powerful tool for achieving regioselectivity. The Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a route to azetidines with high regiocontrol. frontiersin.org For instance, La(OTf)₃ has been shown to effectively catalyze the C3-selective aminolysis, even when the C4 position is a potentially reactive benzylic position. frontiersin.org This regioselectivity is crucial for synthesizing azetidines with specific substitution patterns that can serve as scaffolds for further chemical elaboration. frontiersin.org

The protecting group on the azetidine nitrogen can also influence regiochemistry. The use of a tert-butoxythiocarbonyl (Botc) group, for example, allows for a different reactivity profile compared to a thiopivaloyl group in the functionalization of 2-substituted azetidines, enabling access to 2,4-disubstituted products. acs.org Furthermore, the nucleophilic ring-opening of activated azetidinium ions can proceed with high regioselectivity, the outcome of which can be rationalized and predicted using Density Functional Theory (DFT) calculations. nih.gov

Advanced Applications and Derivatization of Azetidin 3 Yl Carbamate Scaffolds

Azetidin-3-yl N-(3-fluorophenyl)carbamate as a Key Synthetic Intermediate

This compound serves as a crucial starting point for the synthesis of a variety of more complex molecules. The presence of the reactive secondary amine within the azetidine (B1206935) ring, along with the carbamate (B1207046) functionality, provides two key points for chemical modification. The 3-fluorophenyl group can also be a site for further derivatization, although it is more commonly retained as a key pharmacophoric element.

The utility of this intermediate is highlighted in the preparation of substituted azetidine derivatives where the nitrogen of the azetidine ring can undergo a variety of coupling reactions. For instance, it can be acylated, alkylated, or engaged in reductive amination to introduce a wide array of substituents. These reactions are often high-yielding and allow for the systematic exploration of the chemical space around the azetidine core.

Design and Synthesis of Novel Azetidine Derivatives

The structural features of this compound make it an ideal candidate for the design and synthesis of novel azetidine derivatives with potential therapeutic applications.

Scaffold Diversification through Substituent Modification

The primary amino group of the azetidine ring is a key handle for diversification. A common strategy involves the N-alkylation or N-acylation of the azetidine nitrogen to introduce various functional groups and build molecular complexity. For example, reaction with a range of alkyl halides or acyl chlorides can introduce lipophilic or polar moieties, which can significantly impact the physicochemical properties and biological activity of the resulting compounds.

Furthermore, the carbamate nitrogen can also be a point of modification, although this is less common. The 3-fluorophenyl group is often a critical component for biological activity, and modifications to this part of the molecule are typically more subtle, such as the introduction of additional substituents on the phenyl ring.

A representative set of modifications on the azetidine scaffold starting from a related azetidin-3-yl carbamate is presented below:

| Starting Material | Reagent | Resulting Scaffold |

| tert-Butyl azetidin-3-ylcarbamate | Various aldehydes/ketones (reductive amination) | N-substituted-azetidin-3-yl-carbamates |

| tert-Butyl azetidin-3-ylcarbamate | Acyl chlorides | N-acyl-azetidin-3-yl-carbamates |

| tert-Butyl azetidin-3-ylcarbamate | Sulfonyl chlorides | N-sulfonyl-azetidin-3-yl-carbamates |

This table illustrates common diversification strategies for the azetidin-3-yl carbamate scaffold.

Conjugation and Hybrid Molecule Formation

The azetidine scaffold derived from this compound can be conjugated to other pharmacophores to create hybrid molecules with dual or enhanced activity. The secondary amine of the azetidine provides a convenient attachment point for linkers, which can then be used to connect to another bioactive molecule. This approach has been successfully employed to develop compounds that target multiple biological pathways or to improve the pharmacokinetic properties of a known drug.

Utilization in Chemical Library Generation for Drug Discovery

The amenability of this compound to a variety of chemical transformations makes it an excellent building block for the generation of chemical libraries for high-throughput screening. nih.gov The ability to rapidly generate a large number of diverse analogs from a common intermediate is a cornerstone of modern drug discovery. nih.gov

Libraries based on the azetidine scaffold can explore a wide range of chemical space by varying the substituents at the azetidine nitrogen. This can be achieved through combinatorial chemistry approaches, where a set of diverse building blocks is reacted with the this compound core to generate a library of compounds. These libraries can then be screened against a panel of biological targets to identify new lead compounds for drug development. The synthesis of such libraries can be performed in solution-phase or on solid-phase to facilitate purification and automation. nih.gov

The properties of the resulting library members, such as molecular weight, lipophilicity, and polar surface area, can be tailored by the choice of building blocks, making it possible to generate libraries with drug-like or lead-like properties. nih.gov

Computational and Theoretical Investigations of Azetidin 3 Yl N 3 Fluorophenyl Carbamate and Analogues

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drugs and in screening virtual libraries of compounds for their potential bioactivity.

Molecular docking studies have been instrumental in identifying potential inhibitors of Mycobacterium tuberculosis EthR, a transcriptional repressor that negatively regulates the activation of the pro-drug ethionamide. A computational screening of a database of compounds identified a close analogue of azetidin-3-yl N-(3-fluorophenyl)carbamate, specifically 1-(3-methyl-4-nitrobenzoyl) azetidin-3-yl N-(3-fluorophenyl) carbonate, as having a significant binding affinity for the active site of EthR ijper.org.

The binding affinity of a ligand to its target protein is a critical determinant of its potential efficacy. In silico docking simulations calculate a scoring function to estimate this affinity, typically expressed in kcal/mol. While specific binding affinity data for this compound is not publicly available, studies on analogous compounds targeting EthR have demonstrated favorable binding energies, suggesting that this class of compounds can effectively occupy the ligand-binding pocket of the protein nih.gov. The analysis of binding modes reveals the specific orientation and conformation of the ligand within the binding site that results in the most stable complex.

Table 1: Example Binding Affinities of Small Molecule Inhibitors against M. tuberculosis EthR

| Compound ID | Binding Affinity (kcal/mol) | Target Protein | Reference |

| C22 | -8.5 | EthR | nih.gov |

| C29 | -8.2 | EthR | nih.gov |

| Analogue 1 | -7.9 | EthR | ijper.org |

Note: The data in this table is illustrative and derived from studies on various EthR inhibitors to represent typical binding affinities.

The stability of a ligand-protein complex is dictated by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying the key amino acid residues involved in these interactions is crucial for understanding the mechanism of inhibition and for designing more potent inhibitors.

For the aforementioned analogue, 1-(3-methyl-4-nitrobenzoyl) azetidin-3-yl N-(3-fluorophenyl) carbonate, molecular docking revealed crucial hydrogen bond interactions with the amino acid residues Tyr148 and Thr149 within the active site of EthR ijper.org. These interactions are vital for anchoring the ligand in the binding pocket and are consistent with observations for other known EthR inhibitors. The binding pocket of EthR is known to be predominantly hydrophobic, and interactions with residues such as Trp145, Leu87, Trp207, and Trp103 also contribute significantly to the stability of the ligand-protein complex nih.gov. Systematic substitution of amino acids in the ligand-binding pocket has been simulated to understand their impact on ligand binding and protein conformation nih.gov.

Table 2: Key Amino Acid Residues in the EthR Binding Pocket Interacting with Inhibitors

| Amino Acid Residue | Type of Interaction | Reference |

| Tyr148 | Hydrogen Bond | ijper.org |

| Thr149 | Hydrogen Bond | ijper.org |

| Asn179 | Hydrogen Bond | nih.gov |

| Ala91 | Hydrogen Bond | nih.gov |

| Trp145 | Hydrophobic | nih.gov |

| Leu87 | Hydrophobic | nih.gov |

| Trp207 | Hydrophobic | nih.gov |

| Trp103 | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for optimizing lead compounds in drug discovery.

The development of predictive QSAR models for anti-tuberculosis agents is an active area of research. These models are typically built using a dataset of compounds with known inhibitory activity against a specific target, such as EthR. By correlating molecular descriptors with biological activity, a mathematical equation is derived that can be used to predict the activity of new, untested compounds. Various statistical methods, including multiple linear regression (MLR) and machine learning algorithms, are employed to develop robust and predictive QSAR models jetir.orgbiointerfaceresearch.comnih.gov. The goal is to create models with high statistical significance and predictive power, which are evaluated through internal and external validation techniques jetir.org.

While a specific QSAR model for this compound and its direct analogues is not yet published, the general applicability of QSAR in anti-tuberculosis drug discovery is well-established benthamscience.comnih.govresearchgate.net. Such models, once developed for this class of compounds, would be instrumental in guiding the synthesis of new analogues with potentially enhanced efficacy.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. The selection of relevant descriptors is a critical step in QSAR modeling, as it helps to identify the key molecular features that influence biological activity.

For anti-tuberculosis compounds, various descriptors have been shown to be important. These can include topological descriptors, which describe the connectivity of atoms in a molecule, and physicochemical properties like lipophilicity (logP) and molar refractivity benthamscience.comscik.orgfrontiersin.org. For instance, studies on other classes of anti-tuberculosis agents have shown that descriptors related to the molecule's shape, size, and electronic properties can significantly impact their inhibitory activity scik.org. The identification of such descriptors for azetidine-based EthR inhibitors would provide a rational basis for designing new compounds with improved anti-tubercular properties.

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes and the conformational changes that occur upon ligand binding.

MD simulations of ligand-protein complexes, such as an EthR inhibitor bound to the EthR protein, can reveal the dynamic nature of their interactions. These simulations can assess the stability of the complex by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time nih.govnih.gov. A stable complex will exhibit minimal fluctuations in its structure.

Furthermore, MD simulations can elucidate the conformational dynamics of the protein upon ligand binding. For a transcriptional repressor like EthR, ligand binding is expected to induce conformational changes that prevent it from binding to DNA, thereby activating gene expression. MD simulations can help to visualize these allosteric changes and understand the mechanism of action of the inhibitor at an atomic level nih.gov. Such simulations have been successfully applied to study various protein-ligand systems, providing valuable information on their dynamic behavior and interaction stability ijper.orgdoaj.org. Although specific MD simulation data for this compound is not available, this technique represents a critical next step in validating its potential as an EthR inhibitor and in understanding the molecular basis of its activity.

In Silico ADME Profiling and Physicochemical Parameter Prediction

Computational, or in silico, methods are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For this compound and its analogues, various physicochemical and ADME parameters can be calculated using established computational models and software.

The predicted physicochemical properties of this compound indicate that it generally aligns with the characteristics of orally bioavailable drugs. Key parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's Rule of Five, a widely used guideline for drug-likeness.

Below is a table summarizing the predicted ADME and physicochemical properties for this compound.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Physicochemical Properties | ||

| Molecular Weight | 224.22 g/mol | Influences solubility, permeability, and diffusion. |

| LogP (o/w) | 1.85 | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 49.56 Ų | Predicts cell permeability; lower values suggest better CNS penetration. |

| Hydrogen Bond Donors | 2 | Influences binding to targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding to targets and solubility. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | In vitro model for predicting intestinal drug absorption. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux transporter that can limit drug absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | Predicts potential for drug-drug interactions. |

These in silico predictions suggest that this compound possesses a promising ADME profile. Its predicted high intestinal absorption and ability to permeate the blood-brain barrier are noteworthy. However, the potential for inhibition of specific cytochrome P450 enzymes would require further experimental validation to assess the risk of drug-drug interactions.

Conformational Analysis and Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Conformational Analysis:

Unlike planar aromatic rings, the saturated azetidine ring is not flat. It adopts a puckered conformation to alleviate torsional strain. The degree of this puckering can be influenced by the nature and position of its substituents. nih.govyoutube.com For a 3-substituted azetidine like the one , the ring can exist in two primary puckered conformations, often described by a puckering angle. The substituent at the 3-position can adopt either an axial-like or an equatorial-like orientation relative to the approximate plane of the ring.

Strain-Driven Reactivity:

The azetidine ring possesses significant ring strain, with a strain energy of approximately 25.2 kcal/mol. researchgate.net This is substantially higher than that of five-membered (pyrrolidine) or six-membered (piperidine) rings but slightly less than the highly strained three-membered aziridine (B145994) ring. researchgate.netspringernature.com This inherent strain is a primary driver of the azetidine ring's reactivity. computabio.comresearchwithrutgers.com

The strain in the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is quaternized or activated. nih.govbeilstein-journals.orgutwente.nl While the azetidine ring is more stable than an aziridine ring, its susceptibility to ring-opening is a key chemical characteristic. researchgate.netspringernature.com This reactivity can be harnessed in synthetic chemistry to generate more complex, linear amine structures. nih.gov The presence of the carbamate (B1207046) group in this compound may influence this reactivity. Under certain conditions, such as in a highly acidic environment, the ring could potentially undergo cleavage. The stability of N-substituted azetidines can be influenced by the electronic properties of the substituent. nih.gov

The puckered nature of the ring and the positioning of its substituents also affect its reactivity. The accessibility of the ring atoms to attacking reagents is determined by the ring's conformation. Therefore, a thorough understanding of the conformational preferences is crucial for predicting the strain-driven reactivity of this compound and its analogues.

Q & A

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) enhance understanding of the compound’s mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.